N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, triazole, and benzodioxine moieties within its structure suggests a wide range of biological and chemical activities.
Mechanism of Action
Target of action
The compound contains a thiophene and a triazole ring. Compounds containing these structures have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the wide range of activities reported for similar compounds, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Result of action
Based on the activities reported for similar compounds, it could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzodioxine ring system and the attachment of the carboxamide group under specific conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups.
Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide have similar triazole rings but lack the thiophene and benzodioxine moieties.
Benzodioxine Derivatives: Compounds like 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide share the benzodioxine ring but differ in their other substituents.
Uniqueness
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(13-2-1-3-14-15(13)23-6-5-22-14)17-8-11-9-20(19-18-11)12-4-7-24-10-12/h1-4,7,9-10H,5-6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMSHZFUDSHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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